Magnolol

Catalog No.
S534392
CAS No.
528-43-8
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnolol

CAS Number

528-43-8

Product Name

Magnolol

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

VVOAZFWZEDHOOU-UHFFFAOYSA-N

SMILES

OC1=CC=C(CC=C)C=C1C2=CC(CC=C)=CC=C2O

Solubility

In water, 1.24 mg/L at 25 °C (est)
Slightly soluble in water; soluble in DMSO
Sparingly soluble (in ethanol)

Synonyms

Magnolol; Dehydrodichavicol; 5,5'-Diallyl-2,2'-dihydroxybiphenyl; 5,5'-Diallyl-2,2'-biphenyldiol.

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O

Description

The exact mass of the compound Magnolol is 266.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.24 mg/l at 25 °c (est)slightly soluble in water; soluble in dmsosparingly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Magnolol is a bioactive compound found in the bark and flowers of Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is exploring the potential applications of Magnolol for various health conditions. Here's a breakdown of its potential based on current research:

Anti-inflammatory and Neuroprotective Properties

Magnolol exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators []. Studies suggest it may be beneficial for conditions like neuroinflammation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Potential Benefits for Cardiovascular Health

Research indicates Magnolol's ability to improve blood vessel relaxation and potentially lower blood pressure []. It may also offer protection against heart damage caused by ischemia (reduced blood flow) [].

Anxiolytic and Antidepressant Effects

Studies suggest Magnolol may possess anxiolytic (anxiety-reducing) and antidepressant properties []. This is believed to be due to its interaction with neurotransmitters like serotonin and gamma-aminobutyric acid (GABA) in the brain [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White powder; Bitter aroma

XLogP3

5

Exact Mass

266.1307

LogP

log Kow = 5.58 (est)

Appearance

Solid powder

Melting Point

101.5-102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

001E35HGVF

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (62.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (37.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (62.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

The effects of honokiol and magnolol, two major bioactive constituents of the bark of Magnolia officinalis, on Ca(2+) and Na(+) influx induced by various stimulants were investigated in cultured rat cerebellar granule cells by single-cell fura-2 or SBFI microfluorimetry. Honokiol and magnolol blocked the glutamate- and KCl-evoked Ca(2+) influx with similar potency and efficacy, but did not affect KCl-evoked Na(+) influx. However, honokiol was more specific for blocking NMDA-induced Ca(2+) influx, whereas magnolol influenced with both NMDA- and non-NMDA activated Ca(2+) and Na(+) influx. Moreover, the anti-convulsant effects of these two compounds on NMDA-induced seizures were also evaluated. After honokiol or magnolol (1 and 5 mg/kg, ip) pretreatment, the seizure thresholds of NMRI mice were determined by tail-vein infusion of NMDA (10 mg/mL). Data showed that both honokiol and magnolol significantly increased the NMDA-induced seizure thresholds, and honokiol was more potent than magnolol. These results demonstrated that magnolol and honokiol have differential effects on NMDA and non-NMDA receptors, suggesting that the distinct therapeutic applications of these two compounds for neuroprotection should be considered.
Magnolol inhibited phorbol 12-myristate 13-acetate (PMA)-activated rat neutrophil aggregation in a concentration-dependent manner with an IC50 (concentration resulting in 50% inhibition) of 24.2 +/- 1.7 uM. Magnolol suppressed the enzyme activity of neutrophil cytosolic and rat brain protein kinase C (PKC) over the same range of concentrations at which it inhibited the aggregation. Magnolol did not affect PMA-induced cytosolic PKC-alpha and -delta membrane translocation or trypsin-treated rat-brain PKC activity, but attenuated [3H]phorbol 12,13-dibutyrate binding to neutrophil cytosolic PKC. These results suggest that the inhibition of PMA-induced rat neutrophil aggregation by magnolol is probably attributable, at least in part, to the direct suppression of PKC activity through blockade of the regulatory region of PKC.
Magnolol, a substance purified from the bark of Magnolia officialis, inhibits cell proliferation and induces apoptosis in a variety of cancer cells. The aim of this study was to study the effects of magnolol on CGTH W-2 thyroid carcinoma cells. After 24 hr treatment with 80 u M magnolol in serum-containing medium, about 50% of the cells exhibited apoptotic features and 20% necrotic features. Cytochrome-c staining was diffused in the cytoplasm of the apoptotic cells, but restricted to the mitochondria in control cells. Western blot analyses showed an increase in levels of activated caspases (caspase-3 and -7) and of cleaved poly (ADP-ribose) polymerase (PARP) by magnolol. Concomitantly, immunostaining for apoptosis inducing factor (AIF) showed a time-dependent translocation from the mitochondria to the nucleus. Inhibition of either PARP or caspase activity blocked magnolol-induced apoptosis, supporting the involvement of the caspases and PARP. In addition, magnolol activated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) and inactivated Akt by decreasing levels of phosphorylated PTEN and phosphorylated Akt. These data suggest that magnolol promoted apoptosis probably by alleviating the inhibitory effect of Akt on caspase 9. Furthermore, inhibition of PARP activity, but not of caspase activity, completely prevented magnolol-induced necrosis, suggesting the notion that it might be caused by depletion of intracellular ATP levels due to PARP activation. These results show that magnolol initiates apoptosis via the cytochrome-c/caspase 3/PARP/AIF and PTEN/Akt/caspase 9/PARP pathways and necrosis via PARP activation.
The mis-regulation of nuclear factor-kappa B (NF-kappaB) signal pathway is involved in a variety of inflammatory diseases that leds to the production of inflammatory mediators. /These/ studies using human U937 promonocytes cells suggested that magnolol ... differentially down-regulated the pharmacologically induced expression of NF-kappaB-regulated inflammatory gene products MMP-9, IL-8, MCP-1, MIP-1alpha, TNF-alpha. Pre-treatment of magnolol blocked TNF-alpha-induced NF-kappaB activation in different cell types as evidenced by EMSA. Magnolol did not directly affect the binding of p65/p50 heterodimer to DNA. Immunoblot analysis demonstrated that magnolol inhibited the TNF-alpha-stimulated phosphorylation and degradation of the cytosolic NF-kappaB inhibitor IkappaBalpha and the effects were dose-dependent. Mechanistically, a non-radioactive IkappaB kinases (IKK) assay using immunoprecipitated IKKs protein demonstrated that magnolol inhibited both intrinsic and TNF-alpha-stimulated IKK activity, thus suggesting a critical role of magnolol in abrogating the phosphorylation and degradation of IkappaBalpha. The involvement of IKK was further verified in a HeLa cell NF-kappaB-dependent luciferase reporter system. In this system magnolol suppressed luciferase expression stimulated by TNF-alpha and by the transient transfection and expression of NIK (NF-kappaB-inducing kinase), wild type IKKbeta, constitutively active IKKalpha and IKKbeta, or the p65 subunit. Magnolol was also found to inhibit the nuclear translocation and phosphorylation of p65 subunit of NF-kappaB. In line with the observation that NF-kappaB activation may up-regulate anti-apoptotic genes, it was shown in U937 cells that magnolol enhanced TNF-alpha-induced apoptotic cell death. /The/ results suggest that magnolol or its derivatives may have potential anti-inflammatory actions through IKK inactivation.
... Magnolol, treatment was found to show potent inhibitory effects on cell proliferation in cultured VSMC in the presence of TNF-alpha. These inhibitory effects were associated with reduced extracellular signal-regulated kinase (ERK) 1/2 activity and G1 cell cycle arrest. Magnolol treatment strongly induced the expression of p21WAF1, but resulted in a decrease in cyclin-dependent kinases (CDKs) and cyclins involved in G1 progression. In addition to G1 cell cycle arrest and growth inhibition in VSMC, magnolol also caused the strong inhibition of TNF-alpha-induced matrix metalloproteinase-9 (MMP-9) expression in a dose-dependent manner as determined by zymography and immunoblot. Moreover, magnolol treatment strongly decreased MMP-9 promoter activity in response to TNF-alpha. We further demonstrated that magnolol reduced the transcriptional activity of NF-kappaB and activation protein-1 (AP-1), two important nuclear transcription factors that are involved in MMP-9 expression. Collectively, these results show that magnolol inhibits cell proliferation, G1 to S phase cell cycle progress and MMP-9 expression through the transcription factors NF-kappaB and AP-1 in TNF-alpha-induced VSMC. The findings of the present study reveal a potential mechanism that explains the anti-atherogenic activity of magnolol.
Transcriptional activity of nuclear factor kappaB (NF-kappaB) is induced by environmental signals including inflammation, UV irradiation and oxidative stress. It was shown that the NF-kappaB activity greatly contributes to the skin photoaging process. Thus, it is plausible that NF-kappaB inhibitors could directly prevent skin photoaging. ... Magnolia ovovata extract inhibited NF-kappaB-mediated gene expression and ...external swabbing with Magnolia extract /prevented/ skin photoaging processes through keratinocyte hyperproliferation and degradation of collagen fibers in mice skin. ...Magnolol /was identified/ as the solely responsible active compound in Magnolia extract. Magnolol effectively inhibited the NF-kappaB-dependent transcription, but no effect was observed with other inducible transcription factors such as activator protein-1 (AP-1) and cyclic-AMP responsive element-binding protein (CREB). In addition, magnolol was effective in inhibiting the production of basic fibroblast growth factor (bFGF) and matrix metalloprotease-1 (MMP-1) from the cells overexpressing p65, a major subunit of NF-kappaB. Although magnolol did not affect the phosphorylation and degradation of IkappaBalpha, it inhibited the nuclear translocation of the activated NF-kappaB.
...This study ... examined whether magnolol prevents oxidized low density lipoprotein (oxLDL)-induced vascular endothelial apoptosis. Incubation of oxLDL with magnolol (2.5-20 uM) inhibited copper-induced oxidative modification via diene formation, thiobarbituric acid reactive substances (TBARS) assay and electrophoretic mobility assay. Apoptotic cell death as characterized by terminal deoxynucleotidyl transferase-mediated dUTP nick end-labeling (TUNEL) stain. ...The production of reactive oxygen species (ROS) /was measured/ by using the fluorescent probe 2',7'-dichlorofluorescein acetoxymethyl ester (DCF-AM), and observed the activity of antioxidant enzymes. Furthermore, several apoptotic signaling pathways which showed NF- kappa B activation, increased cytosolic calcium, alteration of mitochondrial membrane potential, cytochrome c release and activation of caspase 3 were also investigated. ... Magnolol prevented the copper-induced oxidative modification of LDL. Magnolol attenuated the oxLDL-induced ROS generation and subsequent NF- kappa B activation. Furthermore, intracellular calcium accumulation and subsequent mitochondrial membrane potential collapse, cytochrome c release and activation of caspase 3 caused by oxLDL were also inhibited by magnolol. /These/ results suggest that magnolol may have clinical implications in the prevention of atherosclerotic vascular disease through decreasing the oxLDL-induced ROS production...
Magnolol (Mag), an active constituent isolated from the Chinese herb Hou p'u (Magnolia officinalis) has long been used to suppress inflammatory processes. Chronic inflammation is well known to be involved in vascular injuries such as atherosclerosis in which interleukin (IL)-6 may participate. Signal transducer and activator of transcription protein 3 (STAT3), a transcription factor involved in inflammation and the cell cycle, is activated by IL-6. In this study, we evaluated whether Mag can serve as an anti-inflammatory agent during endothelial injuries. The effects of Mag on IL-6-induced STAT3 activation and downstream target gene induction in endothelial cells (ECs) were examined. Pretreatment of ECs with Mag dose dependently inhibited IL-6-induced Tyr705 and Ser727 phosphorylation in STAT3 without affecting the phosphorylation of JAK1, JAK2, and ERK1/2. Mag pretreatment of these ECs dose dependently suppressed IL-6-induced promoter activity of intracellular cell adhesion molecule (ICAM)-1 that contains functional IL-6 response elements (IREs). An electrophoretic mobility shift assay (EMSA) revealed that Mag treatment significantly reduced STAT3 binding to the IRE region. Consistently, Mag treatment markedly inhibited ICAM-1 expression on the endothelial surface. As a result, reduced monocyte adhesion to IL-6-activated ECs was observed. Furthermore, Mag suppressed IL-6-induced promoter activity of cyclin D1 and monocyte chemotactic protein (MCP)-1 for which STAT3 activation plays a role. In conclusion, ... Mag inhibits IL-6-induced STAT3 activation and subsequently results in the suppression of downstream target gene expression in ECs. These results provide a therapeutic basis for the development of Mag as an anti-inflammatory agent for vascular disorders including atherosclerosis.
The pathological mechanism of percutaneous transluminal coronary angioplasty-induced restenosis has been attributed to outgrowth of vascular smooth muscle cells. Pretreatment with antioxidants has been shown to reduce restenosis. Magnolol, an active compound of Magnolia officinalis, has exhibited approximately 1000-fold more potent antioxidant effects than alpha -tocopherol. Using cytometric analysis, an approximate 61% reduction of smooth muscle cells progressing to the S-phase by 0.05 mg magnolol/mL /was demonstrated/. A BrdU incorporation assay also showed a significant reduction (73%) in DNA synthesis attributed to 0.05 mg magnolol/mL. The protein level of the proliferating cell nuclear antigen was suppressed by approximately 48% using 0.05 mg magnolol/mL. This was in agreement with the promoter activity of nuclear factor-kappa B, which was also attenuated by 0.05 mg magnolol/mL. Since receptor-interacting protein and caspase-3 protein expression levels were both increased by magnolol in a dose-dependent manner, the apoptotic pathway may mediate the inhibition of cell growth. /The/ finding that malondialdehyde formation was significantly inhibited by 0.05 mg magnolol/mL further supported the antioxidant effect of magnolol. These studies suggest that magnolol might be a potential pharmacological reagent in preventing balloon injury-induced restenosis..
Magnolol inhibited proliferation of human lung squamous carcinoma CH27 cells at low concentrations (10-40 uM), and induced apoptosis at high concentrations (80-100 uM). Treatment with 80 uM magnolol significantly increased the expression of Bad and Bcl-X(S) proteins, whereas it decreased the expression of Bcl-X(L). Overexpression of Bcl-2 protected CH27 cells against magnolol-triggered apoptosis. Magnolol treatment resulted in accumulation of cytosolic cytochrome c and activation of caspase-9 and downstream caspases (caspase-3 and -6). Pretreatment with z-VAD-fmk markedly inhibited magnolol-induced cell death, but did not prevent cytosolic cytochrome c accumulation. Magnolol induced a modest and persistent JNK activation and ERK inactivation in CH27 cells without evident changes in the pr otein levels. The responsiveness of JNK and ERK to magnolol suggests the involvement of these kinases in the initiation of the apoptosis process. These results indicate that regulation of the Bcl-2 family, accumulation of cytosolic cytochrome c, and activation of caspase-9 and caspase-3 may be the effector mechanisms of magnolol-induced apoptosis.

Vapor Pressure

4.37X10-7 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

528-43-8

Wikipedia

Magnolol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bioreactive constituent of Magnoliae Cortex, the bark of Magnolia officinalis, Rehd. et Wils., Magnoliaceae, known in Chinese traditional medicine as houpo, or of M. Obovata, Thnb., called wakoboku in Japanese ... Anti-inflammatory and analgesic effects ... CNS depressant effects

Interactions

Three neolignans, known as magnolol, honokiol and the new monoterpenylmagnolol, were isolated from the bark of Magnolia officinalis ... . The MeOH extract of this plant and magnolol exhibited remarkable inhibitory effects on mouse skin tumor promotion in an in vivo two stage carcinogenesis test...
Magnolol has been reported to strongly inhibit the mutagenicity induced by indirect mutagens in the Ames test as well as the clastogenicity induced by benzo(a)pyrene (B(a)P) in the mice micronucleus test. Here, ... the inhibitory effect of magnolol on the DNA damage induced by 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) /was evaluated/ in various organs using the mice alkaline single cell gel electrophoresis (SCG) assay. Animals were treated with a single oral administration of magnolol (0.01, 0.1, 1, 10, and 100 mg/kg), followed by a single intraperitoneal injection of Trp-P-2 (10 mg/kg). The liver, lung, and kidney were removed at 3 hr after treatment and used in SCG assay. The results indicated that magnolol inhibited Trp-P-2-induced DNA damage in various organs. To elucidate the mechanism of this inhibitory effect against Trp-P-2, we investigated the inhibitory effect of magnolol on in vivo CYP1A2 activity using the zoxazolamine paralysis test. Magnolol significantly prolonged zoxazolamine paralysis time and showed an inhibitory effect on in vivo CYP1A2 activity. These results indicate that magnolol has an inhibitory effect on the DNA damage induced by Trp-P-2 in various organs in vivo. This inhibitory mechanism is considered due to in vivo CYP1A2 inhibition.
... The in vivo anti-clastogenic effect of magnolol against clastogenicity induced by B(a)P was evaluated using the micronucleus test in mice. Animals were treated with an oral administration of magnolol (1, 10, and 100 mg/kg) at -24, 0, 24, 48, 72, and 96 hr before a single intraperitoneal injection of B(a)P. Peripheral blood specimens were prepared 48 h after administration of B(a)P, and analyzed by the acridine orange (AO) technique. The results indicated that magnolol inhibited clastogenicity induced by B(a)P at various administration times. In order to elucidate the mechanism behind this effect, we measured the activity of the detoxifying enzymes [UDP-glucuronosyltransferase (UGT) and glutathione-S-transferase (GST)] and antioxidative enzymes [superoxide dismutase (SOD) and catalase] in the liver when treated with an oral administration of magnolol at various administration times. Its effect on clastogenicity created by exposure to oxidative DNA damage-inducing X-ray irradiation was also evaluated using the micronucleus test in mice. Results showed that magnolol increased the activity of both UGT and SOD enzymes, and also inhibited the clastogenicity induced by X-ray irradiation. Magnolol had an anti-clastogenic effect on B(a)P in the micronucleus test as well as an anti-mutagenic effect on indirect mutagens in the Ames test. The anti-clastogenic effect of magnolol was also suggested by the increases in UGT and SOD enzyme activity, and by the attenuation of oxidative damage induced by X-ray irradiation.
... Anti-mutagenic activity of magnolol against mutagenicity induced by direct mutagens [1-nitropyrene (1-NP), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)] and indirect mutagens [2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2), benzo(a)pyrene (B(a)P), 2-aminoanthracene (2-AA) and 7,12-dimethylbenz[a]anthracene (DMBA)] were investigated using the bacterial mutagenicity test (Ames test). Results show that magnolol strongly inhibits mutagenicity induced by indirect mutagens, but does not affect direct mutagens. To elucidate the mechanism of this effect against indirect mutagens, effect of magnolol on CYP1A1- and CYP1A2-related enzyme activities of ethoxyresorufin-O-deethylase (EROD) and methoxyresorufin-O-demethylase (MROD) were investigated. Magnolol strongly and competitively suppressed these enzyme activities, suggesting it inhibited mutation induced by indirect mutagens through suppression of CYP1A1 and CYP1A2 activity.
A23187-induced pleurisy in mice was used to investigate the anti-inflammatory effect of magnolol, a phenolic compound isolated from Chinese medicine Hou p'u (cortex of Magnolia officinalis). A23187-induced protein leakage was reduced by magnolol (10 mg/kg, ip), indomethacin (10 mg/kg, ip) and BW755C (30 mg/kg, ip). A23187-induced polymorphonuclear (PMN) leukocyte infiltration in the pleural cavity was suppressed by magnolol and BW755C, while enhanced by indomethacin. Like BW755C, magnolol reduced both prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in the pleural fluid of A23187-induced pleurisy, while indomethacin reduced PGE2 but increased LTB4 formation. In the rat isolated peripheral neutrophil suspension, magnolol (3.7 uM) and BW755C (10 microM) also suppressed the A23187-induced thromboxane B2 (TXB2) and LTB4 formation. These results suggest that magnolol, like BW755C, might be a dual cyclo-oxygenase and lipoxygenase inhibitor. The inhibitory effect of magnolol on the A23187-induced pleurisy is proposed to be, at least partly, dependent on the reduction of the formation of eicosanoids mediators in the inflammatory site.

Dates

Modify: 2023-08-15
1: Kim DJ, Kim YS. Magnolol protects against trimethyltin-induced neuronal damage and glial activation in vitro and in vivo. Neurotoxicology. 2016 Jan 3. pii: S0161-813X(16)30001-8. doi: 10.1016/j.neuro.2016.01.001. [Epub ahead of print] PubMed PMID: 26756313.
2: Pei YL, Wu ZS, Shi XY, Pan XN, Peng YF, Qiao YJ. [NIR Assignment of Magnolol by 2D-COS Technology and Model Application Huoxiangzhengqi Oral Liduid]. Guang Pu Xue Yu Guang Pu Fen Xi. 2015 Aug;35(8):2119-23. Chinese. PubMed PMID: 26672278.
3: Bunel V, Antoine MH, Stévigny C, Nortier J, Duez P. New in vitro insights on a cell death pathway induced by magnolol and honokiol in aristolochic acid tubulotoxicity. Food Chem Toxicol. 2016 Jan;87:77-87. doi: 10.1016/j.fct.2015.11.020. Epub 2015 Nov 27. PubMed PMID: 26631295.
4: Zhang X, Huang H, Chang H, Jin X. Magnolol reduces bleomycin-induced rodent lung fibrosis. Int J Clin Exp Med. 2015 Sep 15;8(9):15450-7. eCollection 2015. PubMed PMID: 26629034; PubMed Central PMCID: PMC4658923.
5: Zuo GY, Zhang XJ, Han J, Li YQ, Wang GC. In vitro synergism of magnolol and honokiol in combination with antibacterial agents against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). BMC Complement Altern Med. 2015 Dec 1;15(1):425. doi: 10.1186/s12906-015-0938-3. PubMed PMID: 26627468; PubMed Central PMCID: PMC4666064.
6: Chen MC, Chen YL, Lee CF, Hung CH, Chou TC. Supplementation of Magnolol Attenuates Skeletal Muscle Atrophy in Bladder Cancer-Bearing Mice Undergoing Chemotherapy via Suppression of FoxO3 Activation and Induction of IGF-1. PLoS One. 2015 Nov 24;10(11):e0143594. doi: 10.1371/journal.pone.0143594. eCollection 2015. PubMed PMID: 26600425; PubMed Central PMCID: PMC4657971.
7: Sakaue Y, Domon H, Oda M, Takenaka S, Kubo M, Fukuyama Y, Okiji T, Terao Y. Anti-biofilm and bactericidal effects of magnolia bark-derived magnolol and honokiol on Streptococcus mutans. Microbiol Immunol. 2016 Jan;60(1):10-6. doi: 10.1111/1348-0421.12343. PubMed PMID: 26600203.
8: Yang C, Zhi X, Lv M, Xu H. Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol derivatives. Mini Rev Med Chem. 2015 Nov 19. [Epub ahead of print] PubMed PMID: 26586125.
9: Yang B, Xu Y, Yu S, Huang Y, Lu L, Liang X. Anti-angiogenic and anti-inflammatory effect of Magnolol in the oxygen-induced retinopathy model. Inflamm Res. 2016 Jan;65(1):81-93. doi: 10.1007/s00011-015-0894-x. Epub 2015 Nov 7. PubMed PMID: 26547789.
10: Amorati R, Zotova J, Baschieri A, Valgimigli L. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals. J Org Chem. 2015 Nov 6;80(21):10651-9. doi: 10.1021/acs.joc.5b01772. Epub 2015 Oct 16. PubMed PMID: 26447942.
11: Lu SH, Hsu WL, Chen TH, Chou TC. Activation of Nrf2/HO-1signaling pathway involves the anti-inflammatory activity of magnolol in Porphyromonas gingivalis lipopolysaccharide-stimulated mouse RAW 264.7 macrophages. Int Immunopharmacol. 2015 Dec;29(2):770-8. doi: 10.1016/j.intimp.2015.08.042. Epub 2015 Sep 18. PubMed PMID: 26388191.
12: Kim SY, Kim J, Jeong SI, Jahng KY, Yu KY. Antimicrobial Effects and Resistant Regulation of Magnolol and Honokiol on Methicillin-Resistant Staphylococcus aureus. Biomed Res Int. 2015;2015:283630. doi: 10.1155/2015/283630. Epub 2015 Aug 19. PubMed PMID: 26357651; PubMed Central PMCID: PMC4556871.
13: Guo C, Ma L, Zhao Y, Peng A, Cheng B, Zhou Q, Zheng L, Huang K. Inhibitory effects of magnolol and honokiol on human calcitonin aggregation. Sci Rep. 2015 Sep 1;5:13556. doi: 10.1038/srep13556. PubMed PMID: 26324190; PubMed Central PMCID: PMC4555095.
14: Li M, Zhang F, Wang X, Wu X, Zhang B, Zhang N, Wu W, Wang Z, Weng H, Liu S, Gao G, Mu J, Shu Y, Bao R, Cao Y, Lu J, Gu J, Zhu J, Liu Y. Magnolol inhibits growth of gallbladder cancer cells through the p53 pathway. Cancer Sci. 2015 Oct;106(10):1341-50. doi: 10.1111/cas.12762. PubMed PMID: 26250568; PubMed Central PMCID: PMC4638010.
15: Liu Y, Wang D, Yang G, Shi Q, Feng F. Comparative pharmacokinetics and brain distribution of magnolol and honokiol after oral administration of Magnolia officinalis cortex extract and its compatibility with other herbal medicines in Zhi-Zi-Hou-Po Decoction to rats. Biomed Chromatogr. 2015 Jul 14. doi: 10.1002/bmc.3557. [Epub ahead of print] PubMed PMID: 26173910.
16: Xie NA, Hu C, Guo A, Liang H, DU P, Yin G. Metabolic regulation of magnolol on the nuclear receptor, liver X receptor. Exp Ther Med. 2015 May;9(5):1827-1830. Epub 2015 Feb 17. PubMed PMID: 26136900; PubMed Central PMCID: PMC4471739.
17: Kim SB, Kang HE, Cho HJ, Kim YS, Chung SJ, Yoon IS, Kim DD. Metabolic interactions of magnolol with cytochrome P450 enzymes: uncompetitive inhibition of CYP1A and competitive inhibition of CYP2C. Drug Dev Ind Pharm. 2016 Feb;42(2):263-9. doi: 10.3109/03639045.2015.1047846. Epub 2015 Jul 2. PubMed PMID: 26133083.
18: Lin MH, Chen MC, Chen TH, Chang HY, Chou TC. Magnolol ameliorates lipopolysaccharide-induced acute lung injury in rats through PPAR-γ-dependent inhibition of NF-kB activation. Int Immunopharmacol. 2015 Sep;28(1):270-8. doi: 10.1016/j.intimp.2015.05.051. Epub 2015 Jun 10. PubMed PMID: 26072062.
19: Liu T, Pan Y, Lai R. New mechanism of magnolol and honokiol from Magnolia officinalis against Staphylococcus aureus. Nat Prod Commun. 2014 Sep;9(9):1307-9. PubMed PMID: 25918799.
20: Liang X, Xing W, He J, Fu F, Zhang W, Su F, Liu F, Ji L, Gao F, Su H, Sun X, Zhang H. Magnolol administration in normotensive young spontaneously hypertensive rats postpones the development of hypertension: role of increased PPAR gamma, reduced TRB3 and resultant alleviative vascular insulin resistance. PLoS One. 2015 Mar 20;10(3):e0120366. doi: 10.1371/journal.pone.0120366. eCollection 2015. PubMed PMID: 25793876; PubMed Central PMCID: PMC4367990.

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